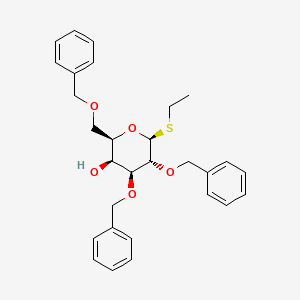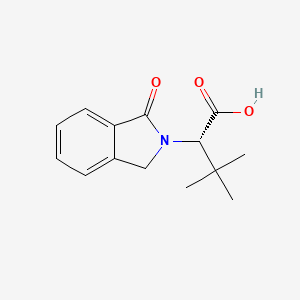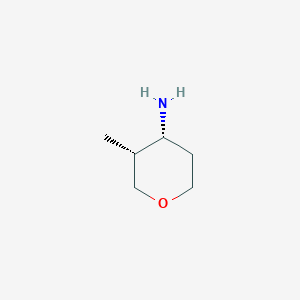
ethyl 2,3,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside
描述
Ethyl 2,3,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside is a thioglycoside derivative of galactose. It is characterized by the presence of ethyl, benzyl, and thio groups attached to the galactopyranoside structure. This compound is often used in synthetic organic chemistry, particularly in the synthesis of complex carbohydrates and glycosides.
作用机制
Mode of Action
It’s known that it’s involved in the synthesis of certain types of glycosides
Biochemical Pathways
The compound is involved in the synthesis of glycosides, which are molecules that play numerous roles in living organisms. They are involved in various biochemical pathways, including cell-cell recognition, signal transduction, and immune response .
Result of Action
As it’s involved in the synthesis of glycosides, it can be inferred that it may have an impact on the functions that these molecules play in the body .
生化分析
Biochemical Properties
Ethyl 2,3,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside plays a significant role in biochemical reactions, particularly in glycosylation. It acts as a glycosyl donor in the synthesis of oligosaccharides and glycoconjugates. The compound interacts with various enzymes, including glycosyltransferases, which facilitate the transfer of glycosyl groups to acceptor molecules. These interactions are crucial for the formation of glycosidic bonds, which are essential in the construction of complex carbohydrates and glycoconjugates .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of glycosyltransferases, leading to alterations in glycosylation patterns on cell surface proteins. These changes can impact cell-cell communication, signal transduction, and immune responses .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a glycosyl donor. The compound binds to glycosyltransferases, facilitating the transfer of glycosyl groups to acceptor molecules. This process involves the formation of a glycosidic bond between the donor and acceptor, resulting in the synthesis of oligosaccharides and glycoconjugates. Additionally, the compound may inhibit or activate specific enzymes involved in glycosylation, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over extended periods. Long-term exposure to the compound can lead to cumulative effects on glycosylation patterns and cellular processes .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may enhance glycosylation processes without causing significant adverse effects. At higher doses, it can lead to toxic effects, including disruptions in cellular metabolism and immune responses. Threshold effects have been observed, where a specific dosage range results in optimal glycosylation activity without toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways related to glycosylation. The compound interacts with enzymes such as glycosyltransferases and glycosidases, which play essential roles in the synthesis and degradation of glycosides. These interactions can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through endocytosis or facilitated diffusion, depending on its concentration and the presence of transporters. Once inside the cell, it may localize to specific compartments, such as the Golgi apparatus, where glycosylation processes occur .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to the Golgi apparatus or other organelles involved in glycosylation through targeting signals or post-translational modifications. These localization patterns are crucial for the compound’s role in glycosylation and its overall impact on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of strong bases and solvents such as dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for ethyl 2,3,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions
Ethyl 2,3,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thio group.
Substitution: The benzyl groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various acids or bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thio group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at the benzyl positions .
科学研究应用
Ethyl 2,3,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside has several scientific research applications:
相似化合物的比较
Similar Compounds
Ethyl 2,3,6-tri-O-benzyl-1-thio-beta-D-glucopyranoside: Similar structure but with glucose instead of galactose.
Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-alpha-D-galactopyranoside: Similar structure but with an additional benzyl group at position 4.
Ethyl 2,3,6-tri-O-benzyl-1-thio-alpha-D-galactopyranoside: Similar structure but with an alpha configuration at the anomeric carbon.
Uniqueness
Ethyl 2,3,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside is unique due to its specific beta configuration and the presence of three benzyl groups, which provide steric protection and influence its reactivity. This makes it particularly useful in the synthesis of complex carbohydrates and glycosides .
属性
IUPAC Name |
(2R,3S,4S,5R,6S)-6-ethylsulfanyl-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34O5S/c1-2-35-29-28(33-20-24-16-10-5-11-17-24)27(32-19-23-14-8-4-9-15-23)26(30)25(34-29)21-31-18-22-12-6-3-7-13-22/h3-17,25-30H,2,18-21H2,1H3/t25-,26+,27+,28-,29+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASWQXQKSOBXQO-LLQHYSMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C(C(O1)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid](/img/structure/B3040004.png)





![methyl (2Z)-3-[4-(acetyloxy)-2,6-dimethylphenyl]-2-acetamidoprop-2-enoate](/img/structure/B3040010.png)
![2-Bromo-1-[3-fluoro-4-(methylsulfonyl)phenyl]ethanone](/img/structure/B3040011.png)
